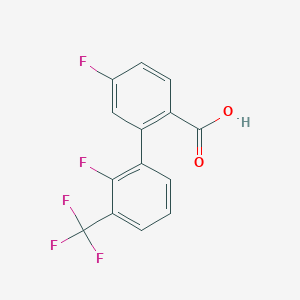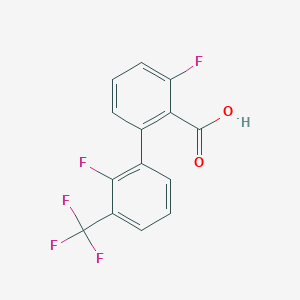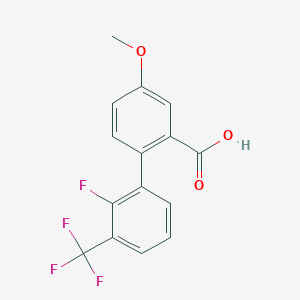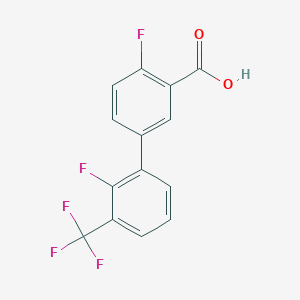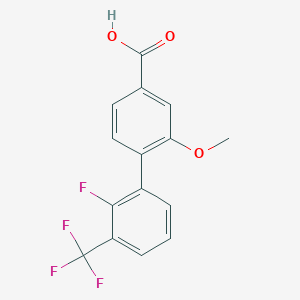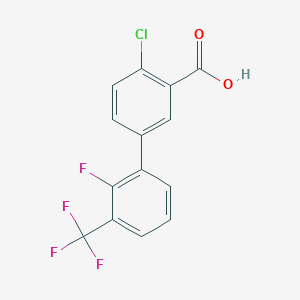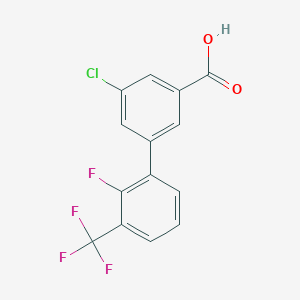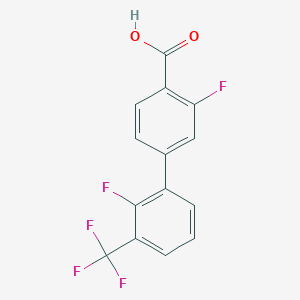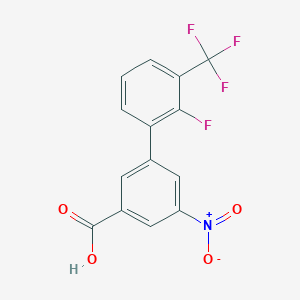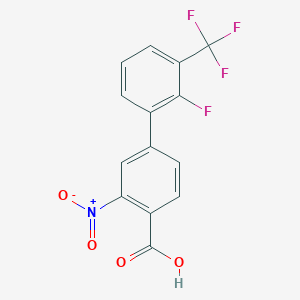
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95%
Descripción general
Descripción
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, also known as 4-F3TNB, is a synthetic organic compound that has been used in a variety of scientific applications. It is a white crystalline solid with a melting point of 98-99°C and a molecular weight of 305.32 g/mol. It is soluble in methanol, ethanol, and acetonitrile, and insoluble in water. 4-F3TNB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells. It has also been studied for its potential to inhibit the growth of certain types of bacteria, including the gram-positive bacteria Staphylococcus aureus.
Mecanismo De Acción
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% involves the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 prevents the production of prostaglandins, which are known to be involved in inflammation and tumor growth.
Biochemical and Physiological Effects
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its potency as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are known to be involved in inflammation and tumor growth. In addition, 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including human breast cancer cells and human lung cancer cells.
One limitation of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its relatively low solubility in water. 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% is soluble in methanol, ethanol, and acetonitrile, but insoluble in water. As a result, it is important to use a suitable solvent when using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
Direcciones Futuras
Given the promising results of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments, there are many potential future directions for research. These include further studies into the potential anti-inflammatory and anti-cancer properties of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95%, as well as studies into its potential to inhibit the growth of other types of cancer cells and bacteria. In addition, further studies into the mechanisms of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% and its potential for use in therapeutic applications are warranted. Finally, further studies into the solubility of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in different solvents could allow for the development of more efficient methods of using 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
Métodos De Síntesis
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with nitrobenzene in the presence of a base such as sodium hydroxide. This reaction yields 4-fluoro-3-trifluoromethylphenyl-2-nitrobenzene, which is then reacted with a strong acid such as hydrochloric acid to produce 4-fluoro-3-trifluoromethylphenyl-2-nitrobenzoic acid. The final product is then recrystallized and purified.
Propiedades
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO4/c15-12-8(2-1-3-10(12)14(16,17)18)7-4-5-9(13(20)21)11(6-7)19(22)23/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPSSNRZMIEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691836 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid | |
CAS RN |
1262010-64-9 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



